2-Ethoxyethyl chloroformate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-ethoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGFNOISJEFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211887 | |

| Record name | 2-Ethoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-64-8 | |

| Record name | 2-Ethoxyethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxyethyl Chloroformate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethyl chloroformate is a versatile organic compound valued in synthetic chemistry for its role as a reagent and a protective group.[1] Structurally, it is the ester of chloroformic acid and 2-ethoxyethanol, featuring a reactive chloroformate group attached to a 2-ethoxyethyl moiety.[2] This unique combination imparts specific solubility and reactivity characteristics that are advantageous in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

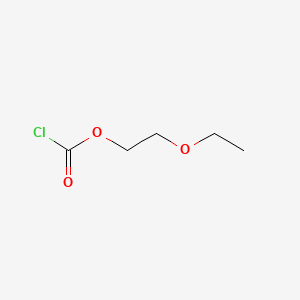

The chemical structure of this compound consists of a central carbonyl group bonded to a chlorine atom and a 2-ethoxyethyl ester group.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-Ethoxyethyl carbonochloridate[2] |

| Synonyms | 2-Ethoxyethyl chlorocarbonate, Carbonochloridic acid, 2-ethoxyethyl ester[2][3] |

| CAS Number | 628-64-8[1] |

| Molecular Formula | C5H9ClO3[1][3] |

| InChI Key | BAKGFNOISJEFPX-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 152.58 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | ~210.66 °C (estimated) | [1] |

| Density | 1.1341 g/cm³ | [1] |

| Refractive Index | 1.4169 (estimate) | [1] |

| Vapor Pressure | 1.96 mmHg at 25°C | [1] |

| Flash Point | 61.2 °C | [1] |

| Solubility | Soluble in alcohol, ether, chloroform, and benzene. Slightly soluble in water. | [1][2] |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes it susceptible to nucleophilic attack, leading to a variety of chemical transformations.

Nucleophilic Substitution: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding carbonates, carbamates, and thiocarbonates, respectively. This reactivity is the basis for its use as a protecting group in organic synthesis.[2]

Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to produce 2-ethoxyethanol, carbon dioxide, and hydrochloric acid.[2] This reaction is a key consideration for its handling and storage.

Thermal Stability: As a primary alkyl chloroformate, it possesses moderate thermal stability.[5]

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.

-

Protecting Group Chemistry: It is widely used to introduce the 2-ethoxyethyl)oxycarbonyl (Eoc) protecting group for amines, alcohols, and other functional groups. This protecting group can be readily introduced and subsequently removed under specific conditions, allowing for selective reactions at other sites in a complex molecule.[1][5]

-

Derivatizing Agent: In analytical chemistry, it is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, such as amino acids and phenols, for analysis by gas chromatography-mass spectrometry (GC-MS).[2][6]

-

Synthesis of Carbamates and Carbonates: Its reaction with amines and alcohols provides a straightforward route to a wide range of carbamates and carbonates, which are important structural motifs in many biologically active compounds.

-

Polymer Chemistry: It can be used as an initiator in polymerization reactions.[2]

Experimental Protocols

While specific experimental conditions can vary depending on the substrate and desired outcome, the following sections provide representative protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of chloroformates is the reaction of the corresponding alcohol with phosgene or a phosgene equivalent. The following is a general procedure based on methods described for similar chloroformates.[7][8]

Reaction Scheme:

Materials:

-

2-Ethoxyethanol

-

Phosgene (or a safer equivalent like triphosgene)

-

Inert solvent (e.g., dichloromethane, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)

Procedure:

-

In a well-ventilated fume hood, a solution of 2-ethoxyethanol in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gases.

-

The solution is cooled to a low temperature (typically 0-10 °C).

-

A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the alcohol solution with vigorous stirring, maintaining the low temperature.

-

If a base is used, it is added concurrently or after the phosgene addition to neutralize the generated HCl.

-

After the addition is complete, the reaction mixture is stirred for a specified period at low temperature or allowed to warm to room temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, the reaction mixture is worked up by filtering any precipitated salts (if a base was used) and washing the organic phase with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

The solvent is removed under reduced pressure.

Purification by Vacuum Distillation

The crude this compound is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[9]

Procedure:

-

The crude product is transferred to a distillation flask.

-

The distillation apparatus is set up for vacuum distillation.

-

The pressure is gradually reduced to the desired level.

-

The flask is heated gently in a heating mantle or oil bath.

-

The fraction distilling at the appropriate boiling point and pressure for this compound is collected.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound.[2]

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection.

-

Oven Program: A temperature gradient program is used to separate the components of the sample.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.[2]

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis and purification of this compound.[4]

-

Column: A reverse-phase column (e.g., C18) is suitable.

-

Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, is used.[4]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate.

Visualization of Chemical Processes

The following diagrams illustrate key chemical processes involving this compound.

Caption: General synthesis of this compound.

Caption: Use as a protecting group for amines.

Caption: Analytical workflow for derivatization and GC-MS.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[10]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[10]

-

Flammability: It is a flammable liquid.[1]

-

Reactivity: It reacts with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[2] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5]

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed to prevent contact with moisture.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with important applications in drug discovery and development. Its ability to act as a protecting group and a derivatizing agent makes it a useful tool for chemists. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 628-64-8 | Benchchem [benchchem.com]

- 3. This compound | 628-64-8 [amp.chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. nationalacademies.org [nationalacademies.org]

- 6. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine [mdpi.com]

- 7. Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate - Google Patents [patents.google.com]

- 9. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 10. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-ethoxyethyl chloroformate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-ethoxyethyl chloroformate, a versatile reagent utilized in various chemical and analytical applications. This document outlines its chemical properties, experimental protocols for its use as a derivatizing agent and a protecting group, and visual representations of these workflows.

Core Chemical Properties

This compound is an organic compound valued in synthesis for its reactive chloroformate group.[1][2][3] This reactivity allows it to readily participate in reactions with nucleophiles, making it a useful reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers.[3]

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| CAS Number | 628-64-8[1][2][3][4][5][6] |

| Molecular Weight | 152.58 g/mol [1][4][6] |

| Molecular Formula | C₅H₉ClO₃[1][2][4] |

| Boiling Point | ~210.66°C (estimated)[1][4] |

| Density | 1.1341 g/cm³[1][4] |

Experimental Protocols

This compound is primarily employed as a derivatizing agent to enhance the volatility and chromatographic performance of polar molecules for gas chromatography (GC) analysis, and as a protecting group for amines in organic synthesis.

Derivatization of Polar Analytes for GC-MS Analysis

This protocol is adapted from established methods for similar chloroformates, such as ethyl chloroformate (ECF), which is widely used for the derivatization of amino acids, phenols, and other polar compounds.[4][7] The fundamental reactivity of chloroformates makes this a reliable methodology for this compound.

Objective: To derivatize polar analytes (e.g., amino acids, phenols) in a sample to make them amenable to GC-MS analysis.

Materials:

-

This compound

-

Sample containing the analyte of interest

-

Pyridine or an alkaline buffer (e.g., sodium bicarbonate)[4][7]

-

Anhydrous ethanol

-

An organic extraction solvent (e.g., n-hexane, ethyl acetate)[4][7]

-

Internal standard (optional, for quantitative analysis)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Methodology:

-

Sample Preparation: To an aliquot of the aqueous sample or standard solution in a glass tube, add a suitable amount of internal standard.

-

Reaction Initiation: Add anhydrous ethanol and pyridine to the sample mixture. Pyridine acts as a catalyst in the reaction.[7]

-

Derivatization Step: Add this compound to the mixture. The reaction is typically carried out at room temperature. The mixture should be vortexed vigorously to ensure thorough mixing.[4]

-

Extraction: Following the reaction, add an organic solvent such as n-hexane to extract the derivatized analytes. Vortex the mixture again to facilitate the transfer of the derivatives into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

-

Analysis: Carefully transfer the upper organic layer to a GC vial for analysis by GC-MS.

References

- 1. This compound | 628-64-8 | Benchchem [benchchem.com]

- 2. This compound [chembk.com]

- 3. Wholesale this compound CAS:628-64-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. This compound | 628-64-8 | Benchchem [benchchem.com]

- 5. This compound, CasNo.628-64-8 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 6. This compound | 628-64-8 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

synthesis of 2-ethoxyethyl chloroformate from 2-ethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-ethoxyethyl chloroformate from 2-ethoxyethanol. The primary and most industrially relevant method for this conversion is the reaction of 2-ethoxyethanol with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This process is widely used for the preparation of various alkyl and aryl chloroformates.[1] Due to the high toxicity of phosgene gas, the use of triphosgene, a solid and safer alternative, is often preferred in laboratory and industrial settings.[2]

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 2-ethoxyethanol on the carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene). This results in the formation of this compound and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent side reactions, a base is typically employed to neutralize the generated HCl.

Reaction Scheme:

Key Reaction Parameters

Several factors are crucial for the successful and high-yield synthesis of this compound:

-

Phosgene Source: While gaseous phosgene can be used, solid triphosgene is a safer and more easily handled alternative that generates phosgene in situ.[2]

-

Temperature: The reaction is typically conducted at low temperatures, generally between -5°C and 25°C, to control the exothermic nature of the reaction and minimize the formation of byproducts.[2]

-

Solvent: Inert aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

-

Base: An organic or inorganic base is essential to neutralize the hydrogen chloride produced. Common bases include triethylamine, pyridine, sodium carbonate, or sodium bicarbonate.[1][2]

-

Stoichiometry: A slight excess of the phosgenating agent is often used to ensure complete conversion of the alcohol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of analogous chloroformates, which can be extrapolated for the synthesis of this compound.

| Chloroformate Product | Alcohol Reactant | Phosgene Source | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Ethylhexyl chloroformate | 2-Ethylhexanol | Triphosgene | Dichloromethane | Triethylamine | 0 | 8 | 91.1 | 98 | [2] |

| Benzyl chloroformate | Benzyl alcohol | Triphosgene | Toluene | Sodium Carbonate | 0 | 8 | - | - | [1] |

| n-Butyl chloroformate | n-Butanol | Triphosgene | 1,2-Dichloroethane | Triethylamine | 50 | - | 99.5 | 99.3 | [3] |

| p-Nitrophenyl chloroformate | p-Nitrophenol | Triphosgene | 1,2-Dichloroethane | Triethylamine | 50 | - | 95.8 | 99.4 | [3] |

Experimental Protocols

Two detailed experimental protocols are provided below. The first utilizes the safer triphosgene, while the second describes the traditional method with gaseous phosgene.

Protocol 1: Synthesis of this compound using Triphosgene

This protocol is adapted from procedures for analogous alcohols and is recommended for laboratory-scale synthesis due to the use of a safer phosgene equivalent.[1][2]

Materials:

-

2-Ethoxyethanol (1.0 eq)

-

Triphosgene (0.34 - 0.4 eq)

-

Triethylamine (1.0 - 1.2 eq) or Sodium Carbonate (2.0 eq)

-

Anhydrous Dichloromethane (or Toluene)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet is charged with triphosgene and anhydrous dichloromethane. The flask is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of 2-ethoxyethanol and triethylamine (or a suspension of sodium carbonate) in anhydrous dichloromethane is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred triphosgene solution over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0°C and 5°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of cold deionized water. The organic layer is separated using a separatory funnel.

-

Washing: The organic layer is washed sequentially with cold deionized water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Synthesis of this compound using Phosgene Gas

This protocol involves highly toxic phosgene gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

-

2-Ethoxyethanol (1.0 eq)

-

Phosgene (1.1 - 1.5 eq)

-

Anhydrous Toluene (or other inert solvent)

-

Inert gas (Nitrogen or Argon) for purging

Equipment:

-

Jacketed glass reactor with a gas inlet tube, mechanical stirrer, thermometer, and a reflux condenser connected to a scrubber system (e.g., caustic solution).

-

Cooling circulator

-

Phosgene gas cylinder with a flowmeter

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: The jacketed glass reactor is charged with a solution of 2-ethoxyethanol in anhydrous toluene. The reactor is cooled to 0-5°C using the cooling circulator.

-

Phosgene Addition: A slow stream of phosgene gas is bubbled through the stirred solution. The flow rate is controlled to maintain the reaction temperature below 10°C. The reaction is exothermic, and efficient cooling is crucial. The off-gas, containing unreacted phosgene and HCl, must be passed through a scrubber system.

-

Reaction Monitoring: The reaction is monitored by GC analysis to determine the consumption of 2-ethoxyethanol.

-

Purging: Once the reaction is complete, the system is purged with an inert gas (nitrogen) to remove any residual phosgene and HCl, which are directed to the scrubber.

-

Purification: The reaction mixture is then subjected to vacuum distillation to isolate the pure this compound.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis.

Experimental Workflow (Triphosgene Method)

Caption: Step-by-step workflow for the triphosgene method.

References

- 1. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 2. CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate - Google Patents [patents.google.com]

- 3. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Ethoxyethyl Chloroformate in Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxyethyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the acylation of nucleophiles such as amines and alcohols. This process, a nucleophilic acyl substitution, facilitates the formation of carbamates and carbonates, respectively. These reactions are fundamental in the construction of a wide array of chemical structures, including those with applications in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the mechanism of action of this compound in acylation reactions, complete with detailed experimental protocols, quantitative data, and visual diagrams to elucidate the reaction pathways and workflows.

Introduction

This compound (C₅H₉ClO₃) belongs to the chloroformate class of organic compounds, which are esters of chloroformic acid.[1] Its structure, featuring a 2-ethoxyethyl group, imparts specific solubility and reactivity characteristics that make it a valuable tool for synthetic chemists. The primary utility of this compound lies in its function as an acylating agent, where it introduces a 2-ethoxyethoxycarbonyl group to a substrate.[2][3]

The core of its reactivity is the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This guide will delve into the step-by-step mechanisms of these acylation reactions, provide practical experimental procedures, and present relevant data for the characterization of the resulting products.

Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental mechanism through which this compound acylates nucleophiles is a nucleophilic acyl substitution . This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.[4]

Acylation of Amines: Carbamate Formation

The reaction of this compound with primary or secondary amines yields N-substituted carbamates. This reaction is crucial for the introduction of protecting groups in peptide synthesis and for the synthesis of various biologically active molecules.[5]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen gains a positive charge.[4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

-

Deprotonation: A base, often an excess of the amine reactant or a non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final carbamate product and a hydrochloride salt.[5]

References

An In-depth Technical Guide on the Solubility of 2-Ethoxyethyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-ethoxyethyl chloroformate in various organic solvents. Due to its reactive nature, this document also outlines appropriate methodologies for solubility determination and key chemical reactions relevant to its application in research and development.

Introduction to this compound

This compound (C₅H₉ClO₃) is a reactive organic compound classified as a chloroformate ester. Structurally, it consists of a 2-ethoxyethyl group linked to a chloroformate functional group. This colorless to pale yellow liquid is a versatile reagent in organic synthesis, primarily utilized as an acylating agent for the introduction of the 2-ethoxyethyl carbonate moiety. Its application is significant in the synthesis of pharmaceuticals, agrochemicals, and polymers where modification of molecules with this group can enhance solubility and reactivity.

Solubility Profile of this compound

Data Presentation: Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents. "Miscible" indicates that the substances will mix in all proportions to form a single, homogeneous phase.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Aprotic Solvents | ||

| Dichloromethane | Miscible | |

| Tetrahydrofuran (THF) | Miscible | |

| Diethyl Ether | Miscible | |

| Chloroform | Soluble | |

| Benzene | Soluble | |

| Protic Solvents | ||

| Alcohols (e.g., Ethanol, Methanol) | Reacts | |

| Water | Slightly Soluble (Reacts/Decomposes) |

Note on Protic Solvents: While this compound may initially appear to dissolve in alcohols, it readily undergoes a chemical reaction (transesterification) to form a carbonate, rather than forming a stable solution. Similarly, in water, it is subject to hydrolysis, breaking down into 2-ethoxyethanol, carbon dioxide, and hydrochloric acid.

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires a carefully designed experimental protocol to minimize degradation and reaction with the solvent or atmospheric moisture.

Methodology: Gravimetric Method in Anhydrous Aprotic Solvents

This protocol describes a standard procedure to determine the solubility of this compound in a non-reactive, aprotic solvent (e.g., anhydrous dichloromethane or anhydrous tetrahydrofuran).

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas (e.g., nitrogen or argon)

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Analytical balance

-

Glass vials with airtight septa

-

Syringes and needles

Procedure:

-

Preparation of Saturated Solution: a. Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed, dry glass vial. b. Record the initial mass of the chloroformate. c. Using a syringe, add a known volume of the anhydrous organic solvent to the vial. d. Seal the vial immediately with an airtight septum.

-

Equilibration: a. Place the vial in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Constant agitation is necessary.

-

Separation of Undissolved Solute: a. After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound. b. Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe, ensuring no solid particles are transferred.

-

Quantification: a. Transfer the supernatant to a pre-weighed, dry vial. b. Evaporate the solvent from the supernatant under a gentle stream of inert gas or under vacuum at a low temperature to prevent degradation of the solute. c. Once the solvent is completely removed, weigh the vial containing the residue (the dissolved this compound).

-

Calculation: a. The mass of the dissolved this compound is the final mass of the vial and residue minus the initial mass of the empty vial. b. Solubility can then be expressed in terms of grams per 100 mL or moles per liter of the solvent.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Due to the reactivity of this compound, all glassware must be scrupulously dried before use, and exposure to atmospheric moisture should be minimized.

Chemical Reactivity and Pathways

The utility of this compound in organic synthesis stems from its reactivity as an electrophile. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution reactions.

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of 2-ethoxyethanol with phosgene or a phosgene equivalent like triphosgene. This reaction is generally performed in an inert solvent.

General Reaction Pathway with Nucleophiles

This compound reacts with a variety of nucleophiles. Key reactions include the formation of carbonates with alcohols and carbamates with amines. These reactions are fundamental to its application as a protecting group reagent and in the synthesis of more complex molecules.

Conclusion

This compound is a valuable synthetic reagent with high solubility in common aprotic organic solvents. Its miscibility with solvents like dichloromethane and tetrahydrofuran makes it easy to handle in reaction setups. However, its high reactivity, particularly with protic species, necessitates careful handling and the use of anhydrous conditions for both storage and reaction. The experimental protocol and reaction pathways detailed in this guide provide a foundational understanding for researchers and professionals working with this compound, enabling its effective and safe use in the laboratory.

Technical Guide: Spectroscopic Analysis of 2-Ethoxyethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR and IR) for 2-ethoxyethyl chloroformate, a key reagent in organic synthesis. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. It also includes generalized experimental protocols for acquiring such data and a logical workflow for the synthesis and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds such as 2-methoxyethyl chloroformate, 2-ethylhexyl chloroformate, and ethyl chloroformate.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | t | 2H | -O-CH₂ -CH₂-O-C(O)Cl |

| ~3.75 | t | 2H | -O-CH₂-CH₂ -O-C(O)Cl |

| ~3.55 | q | 2H | -O-CH₂ -CH₃ |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~150 | C | C =O |

| ~70 | CH₂ | -O-CH₂ -CH₂-O-C(O)Cl |

| ~68 | CH₂ | -O-CH₂-CH₂ -O-C(O)Cl |

| ~66 | CH₂ | -O-CH₂ -CH₃ |

| ~15 | CH₃ | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2975-2850 | Medium-Strong | C-H stretch | Alkane |

| ~1780 | Strong | C=O stretch | Acid Halide (Chloroformate) |

| ~1150-1050 | Strong | C-O stretch | Ether & Ester |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a liquid sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a single scan is sufficient for a concentrated sample.

-

-

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, multiple scans (hundreds to thousands) are typically required to achieve an adequate signal-to-noise ratio.[7]

-

The acquisition time will be significantly longer than for ¹H NMR.

-

2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the IR spectrum. The instrument will ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

-

-

Neat (Liquid Film) IR:

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum. A background spectrum of the empty beam path should be recorded first.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, highlighting the role of spectroscopic analysis.

Caption: Synthesis and Quality Control Workflow for this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-METHOXYETHYL CHLOROFORMATE(628-12-6) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexyl chloroformate (24468-13-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Ethylhexyl chloroformate (24468-13-1) 13C NMR spectrum [chemicalbook.com]

- 6. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxyethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-ethoxyethyl chloroformate. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous compounds, particularly ethyl chloroformate, to infer potential decomposition pathways and kinetic parameters. This document is intended to serve as a resource for professionals in research, development, and safety management who handle or utilize this compound, offering insights into its thermal hazards and safe handling procedures. All quantitative data presented for analogous compounds are clearly identified and should be considered as estimations for this compound pending specific experimental verification.

Introduction

This compound (C₅H₉ClO₃) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-ethoxyethyl protecting group and in the formation of various derivatives.[1] As with many chloroformate esters, its reactivity is accompanied by inherent thermal instability. Understanding the thermal decomposition characteristics of this compound is crucial for ensuring safe handling, storage, and use in laboratory and industrial settings, particularly in the context of drug development where process safety is paramount.

This guide summarizes the current understanding of the thermal stability of chloroformates, details the likely decomposition pathways of this compound, and presents available quantitative data from analogous compounds to estimate its thermal hazard potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₃ | [1] |

| Molecular Weight | 152.58 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 155-156 °C | N/A |

| Density | 1.134 g/cm³ | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Thermal Stability and Decomposition

The thermal stability of chloroformates is influenced by the nature of the alkyl or aryl group attached to the oxygen atom. The general order of decreasing thermal stability is:

Aryl > Primary Alkyl > Secondary Alkyl > Tertiary Alkyl

As this compound is a primary alkyl chloroformate, it is expected to have moderate thermal stability, comparable to other primary alkyl chloroformates like ethyl chloroformate.

Decomposition Pathways

Based on studies of analogous alkyl chloroformates, two primary thermal decomposition pathways are anticipated for this compound:

-

Elimination Reaction: This is a common pathway for alkyl chloroformates, proceeding through a six-membered cyclic transition state to yield an alkene, carbon dioxide, and hydrogen chloride. For this compound, this would result in the formation of ethylene, carbon dioxide, and 2-chloroethanol.

-

Substitution Reaction: This pathway involves the formation of an alkyl chloride and carbon dioxide. In the case of this compound, this would lead to the production of 2-ethoxyethyl chloride and carbon dioxide.

The predominant pathway can be influenced by factors such as temperature, pressure, and the presence of catalysts or impurities.

Decomposition Pathways of this compound

Caption: Proposed major thermal decomposition pathways for this compound.

Quantitative Thermal Hazard Data (from Analogous Compound: Ethyl Chloroformate)

Due to the absence of specific experimental data for this compound, the following tables summarize quantitative data from studies on ethyl chloroformate. This data should be used as an approximation to estimate the thermal hazards of this compound.

Table 2: Thermal Decomposition Data for Ethyl Chloroformate (Analogous Compound)

| Parameter | Value | Method | Reference |

| Onset Decomposition Temperature | ~150 °C | Not Specified | N/A |

| Decomposition Temperature Range | 150 - 195 °C | Static System | N/A |

Table 3: Kinetic Parameters for the Elimination Reaction of Ethyl Chloroformate (Analogous Compound)

| Parameter | Value | Temperature Range (°C) | Reference |

| Pre-exponential Factor (A) | 10¹²·⁴ s⁻¹ | 286 - 353 | N/A |

| Activation Energy (Ea) | 179.9 kJ/mol | 286 - 353 | N/A |

Experimental Protocols (General)

While specific experimental protocols for this compound are not available in the reviewed literature, this section outlines general methodologies for key thermal analysis techniques that would be appropriate for its characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a suitable sample pan (e.g., gold-plated stainless steel for high-pressure resistance).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to the sample is monitored as a function of temperature.

-

The onset temperature of any exothermic event is determined from the resulting thermogram, along with the integrated peak area to calculate the enthalpy of decomposition (ΔHd).

Experimental Workflow for DSC Analysis

Caption: A generalized workflow for performing DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the extent of decomposition.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss and the percentage of mass lost at different stages.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case adiabatic runaway reaction and determine time-to-maximum-rate (TMR) and pressure data.

Methodology:

-

A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb (e.g., titanium or Hastelloy C).

-

The bomb is placed in the ARC calorimeter.

-

The instrument operates in a "heat-wait-search" mode: the sample is heated in small steps, followed by a waiting period to detect any self-heating.

-

Once an exothermic reaction is detected (a rate of temperature rise exceeding a set threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample.

-

The temperature and pressure of the sample are monitored as the reaction accelerates.

-

The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the maximum pressure, and the TMR at various temperatures.

Safety Recommendations

Given the potential for thermal decomposition and the hazardous nature of the decomposition products (e.g., HCl), the following safety precautions are recommended when handling this compound:

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials (e.g., bases, oxidizing agents).

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Process Safety: For reactions involving this compound at elevated temperatures, a thorough thermal hazard assessment is essential. Reaction calorimetry should be used to determine the heat of reaction and to ensure adequate cooling capacity. Avoid heating in closed systems without appropriate pressure relief.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, by analogy with ethyl chloroformate, it is expected to undergo thermal decomposition at elevated temperatures. The primary decomposition pathways are likely to be elimination and substitution reactions, producing hazardous byproducts. The quantitative data provided for ethyl chloroformate serves as a useful, albeit approximate, guide to the potential thermal hazards of this compound. It is strongly recommended that specific thermal analysis studies (DSC, TGA, ARC) be conducted on this compound to obtain precise data for robust risk assessments and the development of safe operating procedures.

References

Reactivity of 2-Ethoxyethyl Chloroformate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxyethyl chloroformate (EEC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-ethoxyethoxycarbonyl protecting group and as a key intermediate in the preparation of various pharmaceuticals and agrochemicals.[1][2] Its reactivity is characterized by the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, presents available quantitative data, and furnishes experimental protocols for the synthesis of the corresponding carbamates, carbonates, and thiocarbonates.

Introduction

This compound, with the chemical formula C₅H₉ClO₃, is a colorless to pale yellow liquid soluble in common organic solvents.[3] The presence of the ethoxyethyl group can enhance the solubility and modify the reactivity of the resulting derivatives, making it a valuable tool in organic synthesis.[1] The core of its reactivity lies in the chloroformate functional group, which acts as an efficient acylating agent.[1] This guide will explore the fundamental reactions of this compound with key classes of nucleophiles.

General Reaction Mechanism

The reaction of this compound with nucleophiles predominantly follows a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. The electron-withdrawing chlorine and oxygen atoms render the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile.

Caption: General nucleophilic addition-elimination mechanism.

Reactivity with Amines: Synthesis of Carbamates

This compound reacts readily with primary and secondary amines to form the corresponding N-(2-ethoxyethoxycarbonyl) carbamates. This reaction is fundamental for the protection of amino groups in peptide synthesis and other multi-step organic syntheses.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Mechanism with Amines

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation of the nitrogen results in the formation of the stable carbamate.

Caption: Mechanism of carbamate formation.

Quantitative Data

Table 1: Representative Reaction Conditions and Yields for Carbamate Formation

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylamine (aq. solution) | NaOH | Diethyl ether/Water | 0-5 | 1 | 88-90 | (for Ethyl Chloroformate) |

| Aniline | Pyridine | Toluene | 5-10 | 2 | >90 | (General procedure) |

| Diethylamine | Triethylamine | Dichloromethane | 0 - rt | 2-4 | >90 | (General procedure) |

Note: Data for ethyl chloroformate is provided as a close analog where specific data for this compound is unavailable.

Experimental Protocol: Synthesis of Benzyl (2-ethoxyethyl)carbamate

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl (2-ethoxyethyl)carbamate.

Characterization:

-

¹H NMR: Expect characteristic signals for the ethoxyethyl group (triplet and quartet for the ethyl part, and two triplets for the ethoxyethyl backbone), a singlet for the benzylic protons, and aromatic protons.

-

¹³C NMR: Expect signals for the carbonyl carbon of the carbamate, and carbons of the ethoxyethyl and benzyl groups.

-

IR (Infrared Spectroscopy): A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the carbamate.

Reactivity with Alcohols: Synthesis of Carbonates

This compound reacts with alcohols and phenols to form the corresponding mixed carbonates. This reaction is also typically performed in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced.

Reaction Mechanism with Alcohols

Similar to the reaction with amines, the reaction with alcohols proceeds through a nucleophilic addition-elimination mechanism. The oxygen atom of the alcohol attacks the carbonyl carbon of the chloroformate.

Caption: Mechanism of carbonate formation.

Quantitative Data

The reactivity of chloroformates with alcohols is generally lower than with amines. The reaction often requires slightly elevated temperatures or longer reaction times to achieve high yields.

Table 2: Representative Reaction Conditions and Yields for Carbonate Formation

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethanol | Pyridine | None | Reflux | 2 | ~80 | (General procedure) |

| Phenol | Pyridine | Toluene | rt - 50 | 4-6 | >85 | (General procedure) |

| Isopropanol | Triethylamine | Dichloromethane | rt | 12 | ~75 | (General procedure) |

Experimental Protocol: Synthesis of 2-Ethoxyethyl Phenyl Carbonate

Materials:

-

This compound

-

Phenol

-

Pyridine

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene.

-

Add this compound (1.05 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-ethoxyethyl phenyl carbonate.[5]

Characterization:

-

¹H NMR: Signals for the ethoxyethyl group, and aromatic protons.

-

¹³C NMR: Carbonyl signal of the carbonate and signals for the ethoxyethyl and phenyl groups.

-

IR: Strong C=O stretching band around 1760 cm⁻¹.

Reactivity with Thiols: Synthesis of Thiocarbonates

The reaction of this compound with thiols yields O-(2-ethoxyethyl) S-alkyl/aryl thiocarbonates. This reaction is less commonly reported than those with amines and alcohols but follows a similar mechanistic pathway. The thiolate anion, being a soft and potent nucleophile, readily attacks the carbonyl carbon.

Reaction Mechanism with Thiols

The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. This anion then attacks the chloroformate.

Caption: Mechanism of thiocarbonate formation.

Quantitative Data

Specific kinetic and yield data for the reaction of this compound with a range of thiols are scarce in the literature. However, given the high nucleophilicity of thiolates, the reactions are expected to be efficient.

Table 3: Predicted Reactivity and Conditions for Thiocarbonate Formation

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Expected Reactivity |

| Ethanethiol | Triethylamine | Dichloromethane | 0 - rt | High |

| Thiophenol | Potassium carbonate | Acetone | rt | High |

| Cysteine derivative | DIPEA | DMF | 0 - rt | High |

Experimental Protocol: Synthesis of S-Phenyl O-(2-ethoxyethyl) Thiocarbonate

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend potassium carbonate (1.5 eq) in acetone.

-

Add thiophenol (1.0 eq) to the suspension and stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C and add this compound (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield S-phenyl O-(2-ethoxyethyl) thiocarbonate.

Characterization:

-

¹H NMR: Signals for the ethoxyethyl group and aromatic protons.

-

¹³C NMR: Carbonyl signal of the thiocarbonate and signals for the ethoxyethyl and phenyl groups.

-

IR: Strong C=O stretching band around 1715-1735 cm⁻¹.

Applications in Drug Development and Organic Synthesis

The reactions of this compound with nucleophiles are pivotal in the synthesis of a wide array of compounds with biological activity and other applications.

-

Protecting Group: The 2-ethoxyethoxycarbonyl group is used as a protecting group for amines, offering an alternative to more common protecting groups like Boc and Cbz.[2]

-

Pharmaceuticals: The carbamate and carbonate linkages formed are present in numerous drug molecules. This compound serves as a key building block for introducing this functionality.[6]

-

Agrochemicals: Many pesticides and herbicides contain carbamate or carbonate moieties, and their synthesis can involve the use of chloroformates like EEC.[3]

Caption: Workflow from this compound to applications.

Conclusion

This compound is a highly reactive and versatile reagent for the acylation of a broad range of nucleophiles. Its reactions with amines, alcohols, and thiols provide efficient routes to carbamates, carbonates, and thiocarbonates, respectively. These products are valuable intermediates and final compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. While specific quantitative kinetic data for this compound remains an area for further investigation, the general principles of reactivity and the provided experimental protocols offer a solid foundation for its application in organic synthesis.

References

- 1. Wholesale this compound CAS:628-64-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. This compound | 628-64-8 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate - Google Patents [patents.google.com]

- 5. 2-Ethoxyethyl phenyl carbonate | C11H14O4 | CID 66956496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.628-64-8 KAISA GROUP INC United States [kaisagroup.lookchem.com]

Methodological & Application

2-ethoxyethyl chloroformate as a derivatizing agent for GC-MS analysis

Application Notes: 2-Ethoxyethyl Chloroformate for GC-MS Analysis

Note on the Derivatizing Agent: The user has specified "this compound." However, the vast majority of scientific literature and established protocols for this type of derivatization utilize Ethyl Chloroformate (ECF) . ECF is a widely recognized and effective agent for the derivatization of a broad range of analytes for GC-MS analysis. The principles and protocols outlined below are based on the extensive data available for Ethyl Chloroformate and are expected to be highly applicable.

Introduction

Ethyl Chloroformate (ECF) is a versatile derivatizing reagent used to enhance the volatility and thermal stability of polar, non-volatile compounds, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is particularly valuable for researchers in metabolomics, clinical diagnostics, food science, and drug development.

The primary advantage of ECF derivatization is its ability to react rapidly with various functional groups directly in an aqueous environment, which simplifies sample preparation by integrating derivatization with liquid-liquid extraction.[1][2][3] This approach significantly reduces sample processing time and improves reproducibility.[2][4] ECF effectively derivatizes compounds containing active hydrogens, including amines, amino acids, carboxylic acids, phenols, and thiols.[2][4][5] The reaction typically proceeds in an alkaline medium, often with pyridine as a catalyst, to yield stable, volatile derivatives suitable for GC-MS analysis.[1][3]

Principle of Derivatization

The derivatization process involves the reaction of Ethyl Chloroformate with active hydrogen-containing functional groups.

-

Carboxylic Acids (-COOH): In the presence of an alcohol (e.g., ethanol), the carboxyl group is converted into a stable ethyl ester. This occurs via a mixed anhydride intermediate that is readily attacked by the alcohol.[6][7]

-

Phenolic Hydroxyls (-OH) and Amines (-NH2): These groups are converted into their respective ethoxycarbonyl derivatives.[1][3]

-

Thiols (-SH): Thiol groups also react to form corresponding derivatives.

This chemical modification masks the polar functional groups, thereby reducing their polarity and increasing their volatility, which is a prerequisite for GC analysis.[8]

Applications

ECF derivatization followed by GC-MS analysis has been successfully applied to a diverse range of analytes and matrices:

-

Metabolomics: Comprehensive profiling of metabolites such as amino acids, organic acids, and amines in biological fluids like serum and urine.[4][5][9][10]

-

Food and Beverage Analysis: Quantification of phenolic compounds, such as resveratrol and gallic acid in wine[1][6], and phenolic acids in fruit juices.[3]

-

Pharmaceutical Analysis: Determination of drugs and their metabolites in pharmaceutical preparations and biological samples.[11][12]

-

Clinical Research: Characterization of metabolic profiles associated with diseases, such as uremia.[5][10]

Quantitative Data Summary

The following tables summarize the validation parameters for GC-MS methods using Ethyl Chloroformate derivatization from various studies.

Table 1: Method Validation for Phenolic Compounds in Wine and Juice

| Analyte | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|

| trans-Resveratrol | Red Wine | ≥0.999 | 50 ng/mL | 50 ng/mL | Not Reported | Not Reported | [1] |

| cis-Resveratrol | Red Wine | ≥0.999 | 25 ng/mL | 25 ng/mL | Not Reported | Not Reported | [1] |

| Gallic Acid | Wine | 0.9991 | 1.5 µg/mL | 5 µg/mL | 98.6 - 101.2 | < 5% | [6] |

| 19 Aromatic Acids & Phenols | Fruit Juice | >0.99 | 12.5–50 ng/mL | 25–100 ng/mL | Good | Good |[3] |

Table 2: Method Validation for Metabolites in Biological Fluids

| Analyte Class | Matrix | Linearity (R²) | LOD (on-column) | LOQ | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|

| 22 Metabolites | Serum | >0.9900 | 125 - 300 pg | Not Reported | 70 - 120 | < 10% | [4][5][10] |

| Various Metabolites | Urine | Not Reported | 150 - 300 pg | Not Reported | 70 - 120 | < 15% | [9] |

| Guanidino Compounds | Serum | 0.9969 - 0.9998 | 5 - 140 ng/mL | Not Reported | Not Reported | 1.4 - 3.6% |[13] |

Experimental Protocols

Protocol 1: Analysis of Phenolic Compounds in Wine

This protocol is adapted from methods for analyzing resveratrol and gallic acid in wine.[1][6]

1. Materials and Reagents:

-

Ethyl Chloroformate (ECF)

-

Pyridine (catalyst)

-

Ethanol (absolute)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

n-Hexane and/or Chloroform (extraction solvents)

-

Internal Standard (IS), e.g., 3,4-dimethoxybenzoic acid or pinostilbene

-

Anhydrous Sodium Sulfate

-

Sample Vials (10 mL glass tubes)

-

Vortex mixer, Centrifuge

2. Sample Preparation and Derivatization:

-

Pipette 150 µL of wine sample into a 10 mL glass tube.

-

Add the internal standard solution.

-

To make the solution alkaline (pH > 9), add an appropriate volume of NaHCO₃ solution (e.g., 65 µL of 0.6 M NaHCO₃).[1]

-

Add 161 µL of absolute ethanol.[6]

-

Add 2 mL of n-hexane and 137 µL of ECF to the mixture.[6]

-

Slowly add 51 µL of pyridine as a catalyst.[6]

-

Immediately cap the tube and vortex vigorously for 30-60 seconds. Briefly uncap to release CO₂ pressure.[1]

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer (n-hexane) to a clean tube.

-

For exhaustive extraction, a second extraction with chloroform and additional ECF can be performed.[1]

-

Combine the organic extracts and dry them under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 75-100 µL of chloroform or a suitable solvent for GC-MS injection.[1]

3. GC-MS Conditions:

-

Column: Agilent HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

-

Injection: 1 µL, Splitless mode at 260 °C.[1]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

-

Oven Program: 70 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min).[1]

-

MS Ion Source: 280 °C.[1]

-

Ionization Energy: 70 eV (Electron Impact - EI).[1]

-

Mass Range: Scan m/z 30–550.[4]

Protocol 2: Metabolomic Profiling of Serum Samples

This protocol is a generalized method for the comprehensive analysis of metabolites in serum.[4][5][10]

1. Materials and Reagents:

-

Ethyl Chloroformate (ECF)

-

Pyridine

-

Ethanol

-

Sodium Hydroxide (NaOH, e.g., 7 M)

-

n-Hexane and Chloroform

-

Anhydrous Sodium Sulfate

-

Methanol (for protein precipitation)

-

Internal Standard solution

-

Microcentrifuge tubes (1.5 mL)

2. Sample Preparation and Derivatization:

-

Thaw frozen serum samples on ice.

-

Protein Precipitation: In a microcentrifuge tube, mix 100 µL of serum with 400 µL of pre-chilled methanol.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Transfer the supernatant to a new glass vial for derivatization.

-

Add an appropriate amount of internal standard.

-

Add 200 µL of water, 200 µL of ethanol, and 50 µL of pyridine.

-

Adjust the pH to 9-10 with NaOH solution.[4]

-

Add 20 µL of ECF, vortex for 30 seconds.

-

Add another 20 µL of ECF, vortex for 30 seconds.

-

Extraction: Add 500 µL of n-hexane, vortex for 30 seconds, and centrifuge (e.g., 1,400 x g) for 5 minutes.[4]

-

Transfer the upper n-hexane layer to a clean vial.

-

Repeat the extraction step with another 500 µL of n-hexane.

-

Combine the organic extracts. Add a small amount of anhydrous sodium sulfate to remove residual water.[4]

-

Transfer the dried extract to a GC vial insert. The sample is ready for injection. Alternatively, the solvent can be evaporated and the residue reconstituted in a smaller volume.

3. GC-MS Conditions:

-

Use GC-MS parameters similar to those described in Protocol 1, adjusting the oven temperature program as needed to resolve the wide range of metabolites. A typical program might start at a lower temperature (e.g., 60-70 °C) and have a slower ramp rate to separate more volatile compounds.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. jfda-online.com [jfda-online.com]

- 13. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]

Application Notes and Protocols for Carbamate Formation with 2-Ethoxyethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic synthesis, particularly in pharmaceutical and agrochemical development, the protection of amine functionalities is a critical step to prevent undesirable side reactions. Carbamates are one of the most widely utilized protecting groups for amines due to their stability and the variety of methods available for their cleavage.[1] The 2-ethoxyethyl carbamate group, introduced via reaction with 2-ethoxyethyl chloroformate, offers a specific set of properties that can be advantageous in multi-step synthetic routes. This document provides a detailed protocol for the formation of 2-ethoxyethyl carbamates from primary and secondary amines and discusses potential methods for their subsequent deprotection.

Reaction Principle

The formation of a 2-ethoxyethyl carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the corresponding N-substituted 2-ethoxyethyl carbamate and hydrochloric acid as a byproduct. To neutralize the generated acid and drive the reaction to completion, a base is typically employed.

General Reaction Scheme:

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of carbamates from chloroformates and various amines. While specific data for this compound is limited in the literature, the following values, based on analogous reactions with other chloroformates, can be expected.

| Amine Substrate | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Aniline | Dichloromethane (DCM) | Triethylamine | 0 to 25 | 2 - 4 | 85 - 95 |

| Benzylamine | Tetrahydrofuran (THF) | Pyridine | 0 to 25 | 1 - 3 | 90 - 98 |

| Piperidine | Diethyl Ether | Sodium Hydroxide | 0 to 25 | 1 - 2 | 80 - 90 |

| Diethylamine | Acetonitrile | Triethylamine | 25 | 2 - 5 | 85 - 95 |

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxyethyl Carbamate from a Primary Amine (e.g., Aniline)

This protocol is adapted from established procedures for carbamate formation.[2][3]

Materials:

-

Aniline

-

This compound

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.1 eq.) to the stirred solution.

-

Slowly add this compound (1.05 eq.) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of 2-Ethoxyethyl Carbamate

The cleavage of the 2-ethoxyethyl carbamate protecting group can be challenging. Below are two potential methods adapted from general carbamate deprotection strategies. Optimization may be required for specific substrates.

Method A: Cleavage using Trimethylsilyl Iodide (TMSI)

This method is effective for the cleavage of simple alkyl carbamates and is expected to be applicable to 2-ethoxyethyl carbamates.[4][5][6]

Materials:

-

2-Ethoxyethyl protected amine

-

Trimethylsilyl iodide (TMSI)

-

Anhydrous chloroform or acetonitrile

-

Methanol

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Dissolve the 2-ethoxyethyl protected amine (1.0 eq.) in anhydrous chloroform or acetonitrile in a dry flask under an inert atmosphere.

-

Add trimethylsilyl iodide (2.0-3.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with methanol.

-

Remove the solvents under reduced pressure.

-